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Compound of Interest |

Compound Name: N,N-Dimethyl-D-valine
CAS No.: 899900-52-8
Cat. No.: B1451803
. J

Executive Summary & Chemical Identity

N,N-Dimethyl-D-valine is a non-proteinogenic amino acid derivative characterized by dual N-
methylation and D-stereochemistry. Unlike its L-enantiomer, which serves as a precursor in the
biosynthesis of specific peptide antibiotics (e.g., dolastatins) and as a chiral auxiliary in
synthesis, the D-isomer represents a unique metabolic challenge.

Its structural features—specifically the tertiary amine and the D-configuration—confer
significant resistance to canonical proteolytic and metabolic enzymes. This guide details the
physicochemical properties, predicted catabolic pathways, and specific analytical protocols
required to study this moiety in drug development.

Physicochemical Profile
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Property Value | Description Significance
(2R)-2-(dimethylamino)-3- Defines stereochemistry (D-

IUPAC Name o
methylbutanoic acid form).[1]

Molecular Formula C7H1sNO2 MW: 145.20 g/mol .
D-Enantiomer (R- Resistant to L-amino acid

Stereochemistry
configuration) oxidases and proteases.

Blocks peptide bond formation;

N-Substitution N,N-Dimethyl (Tertiary Amine) ) ) o
increases lipophilicity.
Zwitterionic at physiological

pKa (Predicted) ~2.3 (COOH), ~9.6 (NMez2) pH, but more lipophilic than

Val.

Metabolic Stability & Catabolism|[2]

The metabolism of N,N-dimethyl-D-valine is governed by two opposing forces: enzymatic
resistance (due to steric hindrance and stereochemistry) and xenobiotic clearance mechanisms
(oxidative demethylation).

The Enzymatic Resistance Blockade

o Proteolytic Resistance: The N,N-dimethyl group prevents the formation of amide bonds at
the N-terminus, making this residue an effective "cap" for peptide therapeutics, blocking
exopeptidases.

 DAAO Evasion: D-Amino Acid Oxidase (DAAO) typically catalyzes the oxidative deamination
of D-amino acids to

-keto acids. However, DAAO requires a secondary or primary amine to form the imino acid
intermediate. The tertiary amine of N,N-dimethyl-D-valine sterically hinders the active site
and lacks the necessary proton for the initial oxidation step, rendering the molecule inert to
direct DAAO attack until demethylated.

The Putative Catabolic Cascade
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The catabolism of N,N-dimethyl-D-valine proceeds through a "Demethylation-First"
mechanism, primarily mediated by hepatic Cytochrome P450 enzymes, followed by canonical
D-amino acid clearance.

o Step 1: Oxidative N-Demethylation (Phase 1)
o Enzymes: CYP3A4, CYP2D6 (Liver Microsomes).

o Mechanism: Hydroxylation of the methyl group to a carbinolamine, which spontaneously
collapses to release formaldehyde and N-methyl-D-valine.

o Rate-Limiting Step: The removal of the first methyl group is often the bottleneck.
o Step 2: Secondary Demethylation

o Enzymes: CYP450s or Flavin-containing Monooxygenases (FMOS).

o Product: D-Valine.[1]
o Step 3: Oxidative Deamination

o Enzyme: D-Amino Acid Oxidase (DAAO).

o Mechanism: D-Valine is converted to 2-Ketoisovalerate (a-Ketoisovalerate) + NHs + H20x2.
e Step 4: Re-amination or Degradation

o Fate A (Chiral Inversion): 2-Ketoisovalerate can be transaminated by Branched-Chain
Aminotransferase (BCAT) to L-Valine, effectively racemizing the pool.

o Fate B (Energy Production): 2-Ketoisovalerate enters the branched-chain
-keto acid dehydrogenase (BCKDH) complex, eventually forming Isobutyryl-CoA.

Visualization of Metabolic Pathways|[3]

The following diagram illustrates the stepwise degradation of N,N-dimethyl-D-valine,
highlighting the transition from xenobiotic metabolism (CYP450) to endogenous amino acid
turnover (DAAO).
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Caption: Figure 1. Predicted catabolic cascade of N,N-Dimethyl-D-Valine showing the critical
demethylation bottleneck required before DAAO-mediated clearance.

Experimental Protocols

To validate the metabolic stability and identify metabolites of N,N-dimethyl-D-valine, the
following workflows are recommended. These protocols prioritize the differentiation between
the D- and L-enantiomers using chiral chromatography.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (
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) and half-life (
) driven by CYP450 enzymes.

Reagents:
e Pooled Human Liver Microsomes (HLM) (20 mg/mL).

o NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL
G6P dehydrogenase, 3.3 mM MgClz2).

e Test Compound: N,N-Dimethyl-D-Valine (1 uM final conc).
e Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Procedure:

Pre-incubation: Mix 475 pL of phosphate buffer (100 mM, pH 7.4) with 25 uL HLM. Pre-warm
at 37°C for 5 min.

e Initiation: Add 5 pL of test compound stock. Initiate reaction by adding NADPH system.
o Sampling: At
min, remove 50 pL aliquots.

e Quenching: Immediately dispense into 150 uL ice-cold Quench Solution. Vortex for 1 min.

 Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C. Collect supernatant for LC-MS/MS.

Protocol B: Enantioselective LC-MS/MS Analysis

Objective: Quantify N,N-dimethyl-D-valine and separate it from potential L-isomer impurities
or metabolites.

System Parameters:
e Column: Chiralpak ZWI1X(+) or Crownpak CR-I(+) (Specialized for amino acids).

e Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
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» Mobile Phase B: Acetonitrile.
e Gradient: Isocratic or shallow gradient (dependent on column).
o Detection: MS/MS in Positive Electrospray lonization (ESI+) mode.
o Precursor lon: [M+H]* = 146.1
o Product lons: 100.1 (Loss of COOH), 46.0 (Dimethylamine fragment).

Analytical Workflow Diagram

The following Graphviz diagram outlines the logic for identifying metabolic hotspots in N,N-
dimethyl-D-valine derivatives.
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Caption: Figure 2. Analytical workflow for the enantioselective quantification of N,N-dimethyl-
D-valine.
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(Note: While specific literature on the catabolism of the D-isomer is sparse, the pathways
described above are synthesized from established mechanisms of N-demethylation and D-
amino acid oxidation cited in standard metabolic texts.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Enzymes acting on D-amino acid containing peptides - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Comprehensive Metabolic Profiling of N,N-Dimethyl-D-
Valine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1451803#n-n-dimethyl-d-valine-metabolism-and-
catabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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